(4-Ethyl-2-methylquinolin-3-yl)methanol
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Overview
Description
(4-Ethyl-2-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes .
Preparation Methods
The synthesis of (4-Ethyl-2-methylquinolin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 4-ethyl-2-methylquinoline with formaldehyde in the presence of a reducing agent to yield the desired product . The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
(4-Ethyl-2-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:
Scientific Research Applications
(4-Ethyl-2-methylquinolin-3-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Ethyl-2-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . For example, they may inhibit the activity of certain enzymes involved in disease processes or modulate the function of receptors in the central nervous system .
Comparison with Similar Compounds
(4-Ethyl-2-methylquinolin-3-yl)methanol can be compared with other similar compounds, such as:
Quinoline: The parent compound, quinoline, has a similar structure but lacks the ethyl and methyl substituents.
2-Methylquinoline: This compound is similar but lacks the ethyl group at the 4-position.
4-Ethylquinoline: This compound lacks the methyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(4-ethyl-2-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C13H15NO/c1-3-10-11-6-4-5-7-13(11)14-9(2)12(10)8-15/h4-7,15H,3,8H2,1-2H3 |
InChI Key |
VBSSUUWMDIXKBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC2=CC=CC=C21)C)CO |
Origin of Product |
United States |
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